1-(3-Chlorophenoxy)butan-2-amine
Description
1-(3-Chlorophenoxy)butan-2-amine is an aromatic amine derivative featuring a butan-2-amine backbone substituted with a 3-chlorophenoxy group. The chlorine atom at the meta position on the phenyl ring and the amine group on the second carbon of the butane chain define its core structure, influencing its electronic, steric, and pharmacokinetic properties.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(3-chlorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H14ClNO/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3 |
InChI Key |
YCOWENKTYWDHDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenoxy)butan-2-amine can be synthesized through several methodsThe reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Chlorophenoxy)butan-2-amine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenoxy)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenoxy)butan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenoxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes analogs based on substituent variations, positional isomerism, and functional group modifications.
Positional Isomers
1-(4-Chlorophenyl)butan-2-amine (4-CAB)
- Structure : Chlorine at the para position on the phenyl ring.
- Regulatory Status : Classified as a controlled substance in Switzerland under narcotics legislation .
- Pharmacological Impact : Positional isomerism (para vs. meta) may alter receptor binding affinity and metabolic stability. Para-substituted analogs often exhibit enhanced lipophilicity and delayed clearance compared to meta isomers.
Amine Position Variants
1-(3-Chlorophenyl)butan-1-amine
- Structure : Amine group on the first carbon of the butane chain.
- A hydrochloride salt variant (CAS 2098000-35-0) is documented, suggesting enhanced solubility for pharmaceutical formulations .
Substituent Modifications
1-(3,4-Dimethoxyphenyl)butan-2-amine
- Structure : Methoxy groups at the 3- and 4-positions of the phenyl ring.
- Electronic Effects: Methoxy groups are electron-donating, contrasting with chlorine’s electron-withdrawing nature.
- Molecular Weight : 230.31 g/mol (vs. ~213.67 g/mol for the target compound).
1-(2-Bromophenyl)butan-2-amine hydrochloride
- Structure : Bromine substituent at the ortho position.
- Steric and Electronic Effects : Bromine’s larger atomic radius increases steric hindrance, while its higher electronegativity may alter dipole moments and binding kinetics. The hydrochloride salt (CAS 1379944-29-2) has a molecular weight of 264.59 g/mol .
Functional Group Replacements
1-(Morpholin-4-yl)butan-2-amine
- Structure: Morpholine ring replaces the chlorophenoxy group.
- Pharmacological Relevance : Morpholine derivatives are common in drug design for improved solubility and bioavailability. This compound (CAS 847798-58-7) has a molecular weight of 158.24 g/mol, significantly lower than the target compound due to the absence of the aromatic system .
(2R)-1-(Benzyloxy)butan-2-amine
- Structure: Benzyloxy group replaces chlorophenoxy.
- Physicochemical Properties : Higher lipophilicity (density ~1.002 g/cm³) due to the benzyl group, which may enhance blood-brain barrier penetration. Boiling point: 80°C at 0.1 mmHg .
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